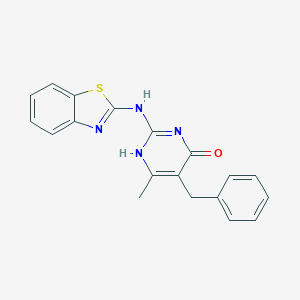![molecular formula C16H17ClN2O3S B506338 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B506338.png)
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of substituents: The 5-chloro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amidation conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound exhibits biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
- 2-{[(5-Bromo-2-methoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- 2-{[(5-Fluoro-2-methoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the chloro group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H17ClN2O3S |
|---|---|
Poids moléculaire |
352.8g/mol |
Nom IUPAC |
2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-10-8(2)23-16(13(10)14(18)20)19-15(21)11-7-9(17)5-6-12(11)22-3/h5-7H,4H2,1-3H3,(H2,18,20)(H,19,21) |
Clé InChI |
ZYYBRKNSDZZULM-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Acetyl-methyl-amino)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B506259.png)
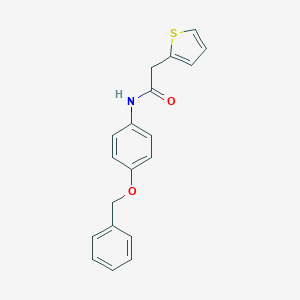
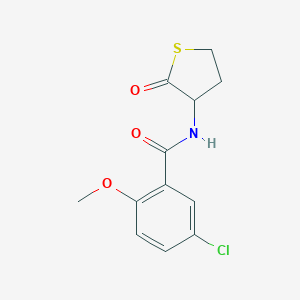
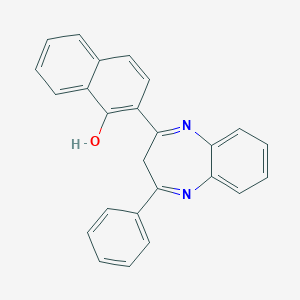
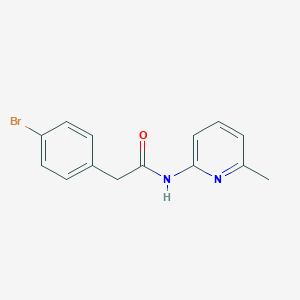
![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)
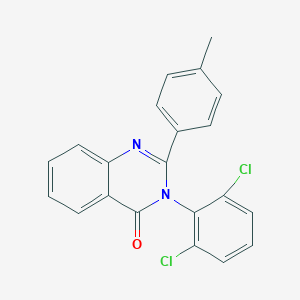
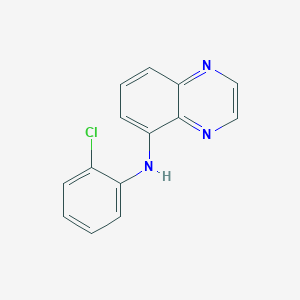
![3-(2-chlorophenyl)-2-[2-(2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B506274.png)
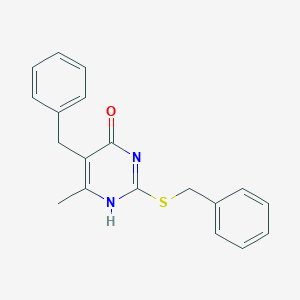
![5-benzyl-6-methyl-2-[(2-methyl-2-propenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B506276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B506277.png)
